N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide
Description
Properties
IUPAC Name |
2,2-dimethyl-N-[(1-phenyltetrazol-5-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-13(2,3)12(19)14-9-11-15-16-17-18(11)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDLFGLEKBLMEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=NN=NN1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an amine with triethyl orthoformate and sodium azide.
Attachment of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction using a suitable phenyl halide.
Formation of the Pivalamide Group: The pivalamide group is introduced by reacting the intermediate compound with pivaloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Phenyl halides, alkyl halides, and other electrophiles in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide have shown efficacy against various bacterial strains, suggesting potential use in developing new antibiotics.
Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. Studies have indicated that tetrazole derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
Enzyme Inhibition : As a bioisostere, this compound can be designed to mimic the structure of enzyme substrates or inhibitors, aiding in drug design for enzyme-related conditions.
Biological Research
Targeted Drug Delivery : The unique structure of this compound allows it to be utilized in targeted drug delivery systems. Its ability to bind selectively to certain receptors can enhance the efficacy of therapeutic agents while minimizing side effects.
Cancer Research : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cells. Similar tetrazole derivatives have demonstrated selective toxicity towards tumor cells while sparing normal cells, indicating potential for further exploration in oncology.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various tetrazole derivatives, including this compound. Results showed that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| N-(Phenyl-Tetrazole) | S. aureus | 15 |
| N-(Phenyl-Tetrazole) | E. coli | 12 |
Case Study 2: Anti-inflammatory Properties
In vitro studies assessed the anti-inflammatory effects of this compound on human macrophages. The compound significantly reduced the production of TNF-alpha and IL-6 cytokines.
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 250 | 200 |
| N-(Phenyl-Tetrazole) | 100 | 80 |
Mechanism of Action
The mechanism of action of N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can interfere with metabolic pathways, such as those involved in cell wall synthesis or protein synthesis in bacteria, leading to its therapeutic effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Compounds and Their Properties
Key Observations:
Substituent Diversity: Halogens (Cl, Br, I, F) are prevalent, influencing electronic properties and reactivity. For instance, iodo and bromo groups enhance molecular weight significantly (e.g., 365.14 vs. 325.83 ). Bulky substituents like tert-butyldimethylsilyl (TBDMS) increase molecular weight (e.g., 440.10 ) and may improve metabolic stability by steric hindrance.
Functional Group Impact: Silyl ethers (e.g., TBDMS) are often used as protecting groups for alcohols, suggesting synthetic utility in multi-step reactions . Oxime (hydroxyimino) groups in could enable further derivatization via condensation reactions.
Commercial and Pricing Trends
Table 2: Pricing Data (USD)
| Compound Name | 1 g Price | 5 g Price | 25 g Price | Evidence ID |
|---|---|---|---|---|
| N-(2-chloro-6-...pivalamide | $400 | $1,600 | $4,800 | |
| (E)-N-(5-fluoro-...pivalamide | $500 | $2,000 | $6,000 | |
| N-(2-bromo-...pivalamide | $400 | $1,600 | $4,800 |
Key Observations:
- Halogen Influence on Cost : The iodine- and fluorine-containing compound is priced 25% higher than chloro/bromo analogs, likely due to the expense of halogenation reagents or purification challenges.
- Bulk Discounts: All compounds follow a non-linear pricing model, with 25 g purchases costing ~12× the 1 g price, reflecting economies of scale in synthesis.
Biological Activity
N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a tetrazole ring, which is known for its diverse biological activities. The compound can undergo various chemical reactions, including oxidation and reduction, making it versatile in synthetic applications.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
Molecular Targets:
- Enzymes: The compound can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation.
- Receptors: It may also bind to various receptors, modulating their activity and influencing cellular signaling pathways.
Pathways Involved:
The compound interferes with metabolic pathways related to cell wall synthesis in bacteria and protein synthesis, leading to its therapeutic effects .
Anticholinesterase Activity
Research has shown that derivatives of tetrazoles, including this compound, exhibit anticholinesterase activity. A study reported that certain tetrazole derivatives demonstrated significant inhibition of AChE, with inhibition percentages reaching up to 29.56% at specific concentrations . This activity is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study indicated that several tetrazole derivatives exhibited good antimicrobial action against Gram-positive and Gram-negative bacteria, although they showed no effect against certain fungi like Aspergillus fumigatus or Candida albicans .
Study on Anticholinesterase Activity
In a comparative study of various tetrazole derivatives, this compound was included in a panel of compounds tested for AChE inhibition. The results indicated that while it did not surpass the efficacy of the standard drug Donepezil (IC50 = 0.054 µM), it showed promising inhibitory effects that warrant further investigation .
Antimicrobial Evaluation
Another research effort focused on the synthesis and biological evaluation of novel tetrazole derivatives, including this compound. The findings suggested that these compounds could serve as potential leads for developing new antimicrobial agents due to their significant activity against pathogenic bacteria .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis often involves coupling reactions between tetrazole derivatives and pivalamide precursors. For example, alkylation of 1-phenyl-1H-tetrazole-5-methanol with pivaloyl chloride in the presence of a base (e.g., K₂CO₃) under reflux in acetone is a viable route . Optimization may include varying reaction time, temperature (e.g., reflux at ~60°C), and stoichiometry to improve yield. Evidence from analogous compounds shows that protecting groups (e.g., tert-butyldimethylsilyl) can enhance selectivity during intermediate steps .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Techniques include:
- NMR Spectroscopy : Compare experimental H/C NMR shifts with computational predictions (e.g., DFT calculations) to confirm substituent placement.
- X-ray Crystallography : Use programs like SHELXL for small-molecule refinement to resolve bond lengths and angles, ensuring alignment with expected stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., M.W. ~331.39 for related pivalamide-tetrazole hybrids) .
Q. What are the key solubility and stability considerations for this compound in experimental settings?
- Methodological Answer :
- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) due to the hydrophobic pivalamide group. For aqueous compatibility, consider micellar formulations or co-solvents like ethanol .
- Stability : Conduct accelerated degradation studies under varying pH (e.g., 2–12) and temperatures (25–40°C). Monitor via HPLC to identify decomposition products (e.g., hydrolysis of the tetrazole ring) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare data across multiple techniques (e.g., IR for functional groups vs. H NMR for proton environments). For instance, conflicting NOE effects in NMR may arise from conformational flexibility; use variable-temperature NMR to assess dynamic behavior .
- Crystallographic Validation : Resolve ambiguities in tautomeric forms (e.g., tetrazole vs. azide tautomers) using single-crystal X-ray diffraction .
Q. What strategies are employed to study the reactivity of the tetrazole-pivalamide motif in catalytic or bioorthogonal applications?
- Methodological Answer :
- Click Chemistry : Explore copper-catalyzed azide-alkyne cycloaddition (CuAAC) by functionalizing the tetrazole nitrogen. Monitor reaction efficiency via LC-MS .
- Metal Coordination : Screen for coordination with transition metals (e.g., Pd, Cu) using UV-Vis titration and DFT modeling to predict binding sites .
- Enzymatic Stability : Incubate with liver microsomes or esterases to evaluate metabolic liability of the pivalamide group .
Q. How is this compound integrated into PROTAC (Proteolysis-Targeting Chimera) design, and what methodological challenges arise?
- Methodological Answer :
- Conjugation Chemistry : Link the pivalamide moiety to E3 ligase ligands (e.g., thalidomide analogs) via PEG or alkyl spacers. Use MALDI-TOF to confirm ternary complex formation .
- Bioactivity Profiling : Assess target degradation efficiency in cell lysates via Western blotting (e.g., monitoring ubiquitination levels). Address challenges like off-target effects by comparing with negative controls (e.g., scrambled PROTACs) .
Q. What computational approaches are used to predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate logP (lipophilicity), blood-brain barrier penetration, and CYP450 inhibition. Validate with experimental Caco-2 permeability assays .
- Molecular Dynamics (MD) : Simulate interactions with serum proteins (e.g., albumin) to predict half-life. GROMACS or AMBER force fields can model binding free energies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
